

A Technical Guide to the Spectroscopic Characterization of 1,4-Benzoquinone Dioxime

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Compound of Interest		
Compound Name:	1,4-Benzoquinone dioxime	
Cat. No.:	B092302	Get Quote

Introduction

1,4-Benzoquinone dioxime (CAS No. 105-11-3), also known as p-benzoquinonedioxime, is an organic compound with the molecular formula C₆H₆N₂O₂.[1][2] It typically appears as pale yellow crystals or a brown powder.[3] The molecule consists of a benzene ring where the ketone groups at the 1 and 4 positions have been converted into oxime functionalities.[2] This compound serves as a crucial intermediate in chemical synthesis, a crosslinking agent for various rubbers, and a rubber accelerator.[3][4] Given its industrial and research applications, precise characterization using spectroscopic methods is essential for quality control, structural verification, and understanding its chemical behavior.

This technical guide provides a comprehensive overview of the spectroscopic characterization of **1,4-Benzoquinone dioxime**, detailing the data and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **1,4-Benzoquinone dioxime** by providing information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR and ¹³C NMR Data



Spectra for **1,4-Benzoquinone dioxime** have been recorded on a 400 MHz instrument using deuterated dimethyl sulfoxide (DMSO-d6) as the solvent at 80°C.[5][6] The expected signals correspond to the protons and carbons of the cyclohexadiene ring and the oxime groups.

Table 1: NMR Spectroscopic Data for **1,4-Benzoquinone Dioxime**

Technique	Nucleus	Expected Chemical Shift (ppm)	Assignment
¹H NMR	⁴Н	~12.1, ~7.2, ~6.7	Oxime protons (- NOH), Ring protons (-CH=)
¹³ C NMR	13 C	~150, ~130, ~120	Oxime carbons (C=NOH), Ring carbons (-CH=)

Note: The presence of syn and anti isomers can lead to a mixture of isomers and multiple signals in the spectra.[5]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of 1,4-Benzoquinone dioxime.
- Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- Instrumentation: Place the NMR tube into the spinner and insert it into the NMR spectrometer (e.g., a 400 MHz instrument).
- Acquisition: Shim the instrument to achieve a homogeneous magnetic field. Set the sample temperature to 80°C, as specified in reference data.[5][6] Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.



• Data Processing: Process the raw data by applying Fourier transform, phase correction, and baseline correction to obtain the final spectra.



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Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For **1,4-Benzoquinone dioxime**, key vibrations include those from the O-H, C=N, N-O, and C=C bonds.

IR Absorption Data

IR spectra for **1,4-Benzoquinone dioxime** are available, typically recorded using KBr disc, nujol mull, or liquid film techniques.[2][7]

Table 2: Key IR Absorption Bands for 1,4-Benzoquinone Dioxime

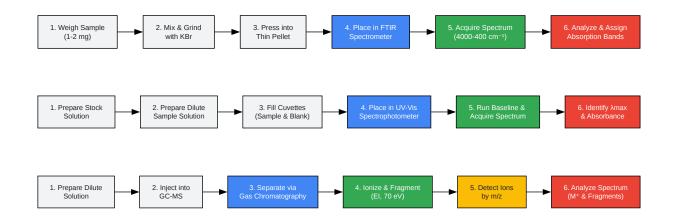
Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
3600 - 3200	O-H stretch (broad)	Oxime (-NOH)
3100 - 3000	C-H stretch	Aromatic/Vinyl (-CH=)
1680 - 1620	C=N stretch	Oxime (C=NOH)
1620 - 1580	C=C stretch	Conjugated Ring

| 1000 - 900 | N-O stretch | Oxime (-N-O) |



Experimental Protocol: IR Spectroscopy (KBr Disc Method)

- Sample Preparation: Weigh approximately 1-2 mg of 1,4-Benzoquinone dioxime.
- Grinding: Add the sample to an agate mortar containing approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
- Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Acquisition: Record the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹. A
 background spectrum of an empty sample holder or a pure KBr pellet should be taken first
 for background correction.



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